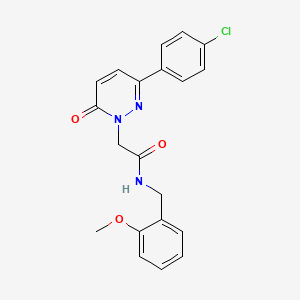![molecular formula C21H19ClN2OS2 B2393750 2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-83-0](/img/structure/B2393750.png)
2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[2,3-d]pyrimidin-4(3H)-ones . Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves a series of chemical reactions . The process starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . The next step involves the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3 . This is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis
The molecular structure of the compound can be determined using 1H and 13C NMR spectrometry . The NMR spectra provide information about the number and types of atoms in the molecule, their spatial arrangement, and the functional groups present .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones include the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol, and the subsequent reaction with POCl3 to form 2,4-dichlorothieno[2,3-d]pyrimidine . This is then reacted with different pyridine amines to form the final product .Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Depressant Activity
Compounds related to "2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" have been synthesized and evaluated for their central nervous system depressant activity. For example, certain derivatives have demonstrated marked sedative actions, highlighting their potential for therapeutic applications in treating CNS disorders (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Pharmacological Properties and Biological Potential
Synthetic pathways have been developed to create various substituted derivatives with the intention of exploring their physicochemical properties and biological potential. Differences in the position of the sulfur atom in these molecules can significantly influence their electronic spectra and potentially alter their biological activity profiles (Zadorozhny, Turov, & Kovtunenko, 2010).
Nonlinear Optical (NLO) Applications
Research into thiopyrimidine derivatives has also shown promise in the field of nonlinear optics (NLO). Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) calculations have revealed that certain phenyl pyrimidine derivatives exhibit considerable NLO properties, making them candidates for optoelectronic and high-technology applications (Hussain et al., 2020).
Fluorescent Probing for Environmental and Biological Sciences
Derivatives have been developed as reaction-based fluorescent probes for discriminating thiophenols over aliphatic thiols. These probes offer high sensitivity and selectivity, demonstrating their utility in detecting thiophenols in water samples, which is essential for environmental monitoring and biological research (Wang et al., 2012).
Synthetic Routes and Chemical Properties
New synthetic routes have been explored to create 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, expanding the chemical toolbox available for producing these compounds. This research not only facilitates the synthesis of these molecules but also contributes to understanding their structural and chemical properties (Davoodnia, Bakavoli, Soleimany, & Tavakoli-Hoseini, 2009).
Direcciones Futuras
Thieno[2,3-d]pyrimidin-4(3H)-ones have shown potential as antitubercular agents . Future research could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting further biological testing to assess the efficacy and safety of these compounds. It would also be beneficial to explore the potential of these compounds in treating other diseases.
Mecanismo De Acción
Target of Action
Similar compounds, thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It can be inferred from the antimycobacterial activity of related compounds that it may interact with specific targets in mycobacterium tuberculosis to inhibit their growth .
Biochemical Pathways
Given its potential antimycobacterial activity, it may interfere with essential metabolic pathways in mycobacterium tuberculosis .
Result of Action
Related compounds have shown significant antimycobacterial activity, suggesting that this compound may also have a similar effect .
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS2/c22-17-8-6-16(7-9-17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGSCYSUPSDSDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-[2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2393668.png)

![(1R,5S)-8-((5-chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393672.png)

![4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2393676.png)


![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393681.png)




![4-Methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2393690.png)